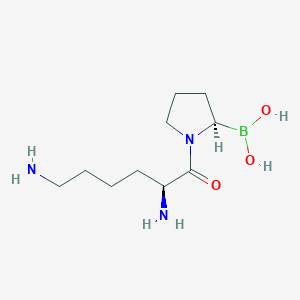
S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an isopropyl group, a toluene-4-sulfonyl group, and an aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine typically begins with the preparation of the corresponding aziridine precursor.
Reaction Conditions: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine can undergo oxidation reactions to form corresponding oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring opens to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve ring-opening reactions.
Major Products:
Oxidation Products: Oxaziridines and other oxidized derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted aziridines and open-chain compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be employed in catalytic reactions to facilitate the formation of other aziridines and related structures.
Biology and Medicine:
Drug Development: The reactivity of the aziridine ring makes it a valuable scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research and therapeutic purposes.
Industry:
Polymer Chemistry: this compound is used in the production of specialty polymers with unique properties.
Material Science: The compound is employed in the development of advanced materials with specific functionalities.
Mecanismo De Acción
Mechanism:
Reactivity: The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical reactions. The presence of the isopropyl and toluene-4-sulfonyl groups can influence the reactivity and selectivity of these reactions.
Molecular Targets: In biological systems, the compound can interact with nucleophiles, such as amino acids and nucleotides, leading to the formation of covalent bonds and modification of biomolecules.
Pathways: The compound’s reactivity can trigger various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Aziridine: The parent compound, aziridine, lacks the isopropyl and toluene-4-sulfonyl groups, making it less reactive and less selective in chemical reactions.
N-Tosylaziridine: This compound contains the toluene-4-sulfonyl group but lacks the isopropyl group, resulting in different reactivity and applications.
S-2-Isopropylaziridine: This compound contains the isopropyl group but lacks the toluene-4-sulfonyl group, leading to variations in its chemical behavior.
Uniqueness:
Reactivity: The combination of the isopropyl and toluene-4-sulfonyl groups in S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine enhances its reactivity and selectivity in chemical reactions.
Applications: The unique structure of the compound allows it to be used in a wide range of scientific research and industrial applications, making it a valuable tool in various fields.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
(2S)-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,13?/m1/s1 |
Clave InChI |
KEQXAGSLQICYGJ-PZORYLMUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






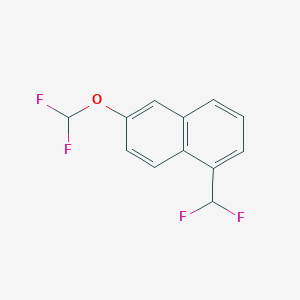

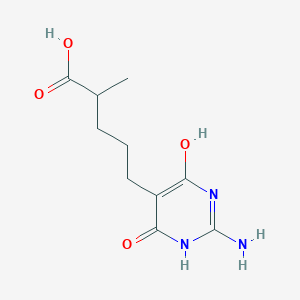
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
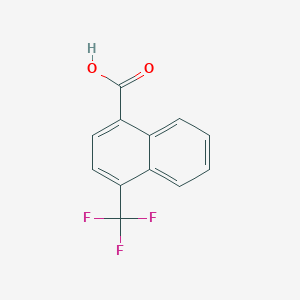
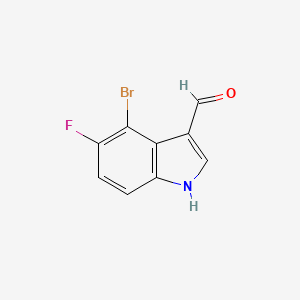
![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)

